

# 1H NMR spectrum of 3-Methyl-5-nitrobenzoic acid

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## Compound of Interest

Compound Name: 3-Methyl-5-nitrobenzoic acid

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An In-depth Technical Guide to the 1H NMR Spectrum of **3-Methyl-5-nitrobenzoic Acid**

## Introduction

**3-Methyl-5-nitrobenzoic acid** is an aromatic carboxylic acid derivative with the molecular formula C8H7NO4<sup>[1]</sup>. As a substituted benzoic acid, it serves as a valuable building block in the synthesis of pharmaceuticals and other organic compounds<sup>[2]</sup>. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, is a powerful analytical technique for the structural elucidation of such molecules. This guide provides a detailed analysis of the 1H NMR spectrum of **3-Methyl-5-nitrobenzoic acid**, intended for researchers, scientists, and professionals in drug development.

## Chemical Structure and Proton Environments

The structure of **3-Methyl-5-nitrobenzoic acid** consists of a benzene ring substituted with a carboxylic acid group, a methyl group, and a nitro group at positions 1, 3, and 5, respectively. This substitution pattern gives rise to five distinct proton environments, which are labeled in the diagram below.

Caption: Labeled proton environments in **3-Methyl-5-nitrobenzoic acid**.

The five types of protons are:

- Three aromatic protons (Ha, Hb, Hc): Located on the benzene ring at positions 2, 4, and 6. Their chemical shifts are influenced by the electron-withdrawing effects of the nitro and carboxylic acid groups and the electron-donating effect of the methyl group.
- One carboxylic acid proton (Hd): The acidic proton of the -COOH group.
- Three methyl protons (He): The protons of the -CH3 group.

## Predicted and Experimental $^1\text{H}$ NMR Spectrum

The  $^1\text{H}$  NMR spectrum is characterized by the chemical shift ( $\delta$ ), integration, and multiplicity of the signals corresponding to each proton environment.

### Chemical Shift ( $\delta$ )

- Carboxylic Acid Proton (Hd): This proton is highly deshielded due to the electronegative oxygen atoms and its acidic nature. It is expected to appear at a very downfield chemical shift, typically in the range of 10-14 ppm.
- Aromatic Protons (Ha, Hb, Hc): These protons resonate in the aromatic region (7-9 ppm). The strong electron-withdrawing nature of the nitro (-NO<sub>2</sub>) and carboxylic acid (-COOH) groups deshields these protons, shifting their signals downfield. The proton Hb, situated between two electron-withdrawing groups (meta to both), is expected to be the most deshielded. Protons Ha and Hc are ortho to the carboxylic acid group and are also significantly deshielded.
- Methyl Protons (He): These protons are attached to an aromatic ring and are expected to resonate in the range of 2.3-2.6 ppm.

### Integration

The relative areas under each signal are proportional to the number of protons generating that signal. For **3-Methyl-5-nitrobenzoic acid**, the expected integration ratio is Ha:Hb:Hc:Hd:He = 1:1:1:1:3.

### Multiplicity (Spin-Spin Splitting)

Spin-spin splitting arises from the interaction of non-equivalent neighboring protons. The multiplicity of a signal is predicted by the  $n+1$  rule, where ' $n$ ' is the number of equivalent neighboring protons.

- Methyl Protons (He): These protons have no adjacent protons, so their signal is expected to be a singlet (s).
- Carboxylic Acid Proton (Hd): This proton typically appears as a broad singlet (br s) due to rapid chemical exchange and does not usually show coupling to other protons.
- Aromatic Protons (Ha, Hb, Hc): These protons are all meta to each other.
  - Hb (H-4): Is coupled to both Ha (H-2) and Hc (H-6). Since both are meta-couplings ( $^4J$ ), with similar coupling constants (typically 2-3 Hz), the signal for Hb is expected to appear as a triplet (t).
  - Ha (H-2) and Hc (H-6): These protons are coupled to Hb (meta-coupling) and to each other (para-coupling,  $^5J$ ). Para-coupling is generally very small (0-1 Hz) and often not resolved. Therefore, Ha and Hc are expected to appear as broad singlets or finely split doublets.

The diagram below illustrates the expected splitting pattern for the aromatic proton Hb.

Caption: Predicted splitting pattern for the Hb proton.

## Experimental Data Summary

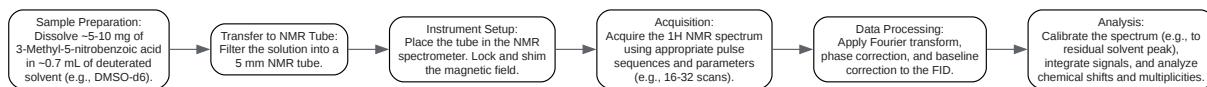
Reported experimental  $^1H$  NMR data for **3-Methyl-5-nitrobenzoic acid**, recorded in DMSO-d6, is summarized and compared with the predicted values in the table below.[\[3\]](#)

Proton Label	Predicted Chemical Shift ( $\delta$ , ppm)	Experimental Chemical Shift ( $\delta$ , ppm) <sup>[3]</sup>	Integration	Predicted Multiplicity	Reported Multiplicity <sup>[3]</sup>
He (-CH <sub>3</sub> )	2.3 - 2.6	2.51	3H	Singlet (s)	Single peak
Aromatic (H <sub>a</sub> , H <sub>b</sub> , H <sub>c</sub> )	7.5 - 8.5	8.17	1H	Broad Singlet (br s)	Single peak
Aromatic (H <sub>a</sub> , H <sub>b</sub> , H <sub>c</sub> )	7.5 - 8.5	8.30	1H	Triplet (t)	Triple peak
Aromatic (H <sub>a</sub> , H <sub>b</sub> , H <sub>c</sub> )	7.5 - 8.5	8.42	1H	Broad Singlet (br s)	Triple peak
H <sub>d</sub> (-COOH)	10 - 14	13.58	1H	Broad Singlet (br s)	Broad peak

Note on Reported Multiplicities: The experimental report describes two of the aromatic signals as "triple peaks" and one as a "single peak".<sup>[3]</sup> While the appearance of a triplet-like signal for the H-4 proton (H<sub>b</sub>) is expected due to coupling with two meta protons, the description of another aromatic proton as a "triple peak" and one as a "single peak" is unusual. It is plausible that the term "triple peak" is a simplification for a more complex multiplet, or that the "single peak" corresponds to a proton where the meta-coupling is not well-resolved. The signal at 8.17 ppm is likely one of the protons at position 2 or 6, where the signal appears as a singlet due to very small coupling constants. The signals at 8.30 and 8.42 ppm likely correspond to the H-4 proton and the other proton at position 2 or 6, with the term "triple peak" being a descriptor for their observed shape.

## Experimental Protocol

The following provides a general methodology for acquiring a 1H NMR spectrum. Specific parameters may be adjusted based on the instrument and experimental goals.



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Caption: General workflow for  $^1\text{H}$  NMR data acquisition and analysis.

- Sample Preparation: Accurately weigh 5-10 mg of **3-Methyl-5-nitrobenzoic acid** and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6,  $\text{CDCl}_3$ ). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift calibration ( $\delta = 0.00$  ppm).
- Transfer to NMR Tube: Filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.
- Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument's software is then used to lock onto the deuterium signal of the solvent and shim the magnetic field to achieve maximum homogeneity.
- Data Acquisition: Set the acquisition parameters, including the number of scans, pulse width, and relaxation delay. Acquire the Free Induction Decay (FID) data.
- Data Processing: Process the raw FID data by applying a Fourier transform to convert it from the time domain to the frequency domain. Perform phase correction and baseline correction to obtain a clear spectrum.
- Spectral Analysis: Calibrate the chemical shift axis using the internal standard or the residual solvent peak. Integrate the signals to determine the relative proton ratios. Analyze the chemical shifts and splitting patterns to assign the signals to the respective protons in the molecule.

## Conclusion

The  $^1\text{H}$  NMR spectrum of **3-Methyl-5-nitrobenzoic acid** provides distinct signals that are consistent with its chemical structure. The downfield signals in the aromatic and carboxylic acid

regions, along with the upfield singlet for the methyl group, are key identifiers. While experimental data largely confirms theoretical predictions, minor discrepancies in reported multiplicities highlight the importance of careful spectral analysis and the potential for complex splitting patterns in substituted aromatic systems. This guide provides a foundational understanding for researchers utilizing  $^1\text{H}$  NMR for the characterization of this and similar molecules.

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